Cas no 2679933-29-8 (rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid)

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid structure
2679933-29-8 structure
Product name:rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No:2679933-29-8
MF:C12H10F3NO3
Molecular Weight:273.20791387558
CID:6146413
PubChem ID:165910277

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2679933-29-8
    • rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
    • EN300-28283859
    • インチ: 1S/C12H10F3NO3/c13-12(14,15)11(19)16-9-5-8(10(17)18)6-3-1-2-4-7(6)9/h1-4,8-9H,5H2,(H,16,19)(H,17,18)/t8-,9+/m1/s1
    • InChIKey: RCINHMXHFTWMTB-BDAKNGLRSA-N
    • SMILES: FC(C(N[C@@H]1C2C=CC=CC=2[C@H](C(=O)O)C1)=O)(F)F

計算された属性

  • 精确分子量: 273.06127767g/mol
  • 同位素质量: 273.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 383
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 66.4Ų

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28283859-5.0g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28283859-10.0g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28283859-0.5g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-28283859-0.05g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28283859-0.25g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-28283859-0.1g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-28283859-1.0g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28283859-2.5g
rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid
2679933-29-8 95.0%
2.5g
$2211.0 2025-03-19

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid 関連文献

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acidに関する追加情報

rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid and CAS No. 2679933-29-8: A Multifunctional Intermediate in Modern Pharmaceutical Development

CAS No. 2679933-29-8 represents a critical compound in the field of medicinal chemistry, specifically rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid. This molecule is characterized by its complex stereochemistry and the presence of a trifluoroacetamido group, which significantly influences its biological activity and pharmacological properties. Recent advancements in synthetic methodologies and structural elucidation have highlighted its potential as a versatile intermediate for the development of novel therapeutics targeting inflammation, neurodegenerative diseases, and oncological conditions.

The racemic mixture of this compound, denoted as rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydr0-1H-indene-1-carboxylic acid, exhibits distinct stereochemical features that are crucial for its interaction with biological targets. The trifluoroacetamido group introduces unique electronic and steric effects, enhancing the molecule's ability to modulate enzyme activity or receptor binding. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the stereochemical configuration of this compound directly correlates with its potency in inhibiting specific kinase pathways, a key mechanism in cancer therapy.

Recent research has focused on the synthetic optimization of rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid to improve its yield and purity. One notable approach involves the use of asymmetric catalysis with chiral phosphoric acid catalysts, which has been shown to selectively produce the (1R,3S) enantiomer with high enantiomeric excess. This advancement aligns with the growing demand for enantioselective synthesis in pharmaceutical development, where the enantiomeric purity of a compound can significantly impact its therapeutic efficacy and safety profile.

The trifluoroacetamido group in this molecule is also of interest due to its potential as a bioisosteric replacement for other functional groups. A 2024 study published in Organic & Biomolecular Chemistry explored the substitution of traditional acetyl groups with the trifluoroacetamido moiety, revealing enhanced metabolic stability and improved cellular uptake in preclinical models. This finding underscores the importance of functional group modification in the design of more effective drug candidates.

Applications of rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid extend beyond traditional pharmacological targets. Recent work in ACS Chemical Biology (2023) has investigated its role as a scaffold for the development of small molecule inhibitors targeting protein-protein interactions (PPIs). The ability of this compound to form hydrogen bonds with specific amino acid residues has been linked to its potential as a lead molecule for the treatment of diseases involving aberrant PPIs, such as Alzheimer's disease and certain cancers.

Furthermore, the indene core of this compound has been shown to exhibit inherent pharmacophore properties that can be exploited for drug design. A 2024 study in Drug Discovery Today highlighted the ability of the indene ring to modulate the activity of G-protein coupled receptors (GPCRs), a family of targets implicated in numerous physiological processes. This property makes rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid a valuable tool for the discovery of novel drugs targeting GPCRs.

The synthetic route to this compound has also been optimized to reduce environmental impact and improve sustainability. A recent paper in Green Chemistry (2023) described the use of microwave-assisted synthesis and catalytic asymmetric methods to produce the compound with minimal waste generation. This approach not only enhances the efficiency of the synthesis but also aligns with the increasing emphasis on green chemistry in pharmaceutical manufacturing.

In addition to its synthetic relevance, rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid has been evaluated for its potential as a prodrug. A 2024 study in European Journal of Medicinal Chemistry demonstrated that the trifluoroacetamido group can be hydrolyzed in vivo to release an active pharmacophore, thereby improving the drug's bioavailability and reducing systemic toxicity. This property is particularly valuable for the development of targeted therapies with reduced side effects.

The pharmacological activity of this compound has been explored in various disease models. For instance, a 2023 study in Pharmacological Research reported that the (1R,3S) enantiomer of this compound significantly inhibits the activity of the JAK-STAT signaling pathway, which is implicated in inflammatory diseases such as rheumatoid arthritis. These findings suggest that rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid could serve as a lead compound for the development of anti-inflammatory drugs with improved therapeutic profiles.

Moreover, the chemical stability of rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid has been a focus of recent research. A 2024 study in Chemical Communications investigated the effects of different solvents and storage conditions on its stability, revealing that it remains chemically inert under physiological conditions but can undergo hydrolysis in acidic environments. This characteristic is important for understanding its pharmacokinetic behavior and optimizing its formulation for therapeutic use.

In conclusion, CAS No. 2679933-29-8 and rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid represent a significant advancement in the field of medicinal chemistry. Their unique structural features and functional properties make them promising candidates for the development of novel therapeutics targeting a wide range of diseases. Continued research into their synthetic optimization, pharmacological activity, and applications in drug discovery is expected to yield further insights and innovations in the pharmaceutical industry.

For researchers and pharmaceutical professionals, the availability of rac-(1R,3S)-3-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylic acid as a high-purity compound is essential for advancing drug discovery efforts. The compound's versatility in synthetic and biological applications underscores its importance in modern pharmaceutical development. As the field continues to evolve, the role of this compound in the design of more effective and safer therapeutics is likely to expand, contributing to the ongoing quest for innovative solutions in medicine.

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